5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol, also known as 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol, is an organic compound with the molecular formula and a molecular weight of 286.32 g/mol. This compound features a stilbene backbone characterized by a phenolic structure with two methoxy groups and an ethenyl linkage connecting two aromatic rings. Its unique structural composition contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science .
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol exhibits significant biological activities:
The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:
The compound has potential applications in various domains:
Studies on the interactions of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol with biological targets have revealed its potential as a therapeutic agent. Its ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further investigation in drug development aimed at treating inflammatory diseases and cancer .
Several compounds share structural similarities with 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3,5-Dimethoxystilbene | Structure | Lacks the additional methoxy group; known for similar biological activities. |
| Piceatannol | Structure | Contains a hydroxyl group instead of a methoxy group; exhibits strong antioxidant properties. |
| Resveratrol | Structure | A well-known stilbene with significant health benefits; differs by having no methoxy groups. |
The uniqueness of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol lies in its specific combination of methoxy groups and its ability to engage in diverse